Alantol
Description
Historical Context and Early Academic Investigations of Alantol
The use of plants containing this compound, most notably elecampane (Inula helenium), dates back centuries in traditional medicine across Europe and Asia. uaiasi.robotanical.com In traditional Chinese medicine, the roots of Inula helenium (Tu Mu Xiang) have been used for conditions like abdominal pain and diarrhea. uaiasi.ro Similarly, in Tibetan medicine, it was used for digestive and circulatory ailments. uaiasi.ro During the Middle Ages in Europe, the roots were a key ingredient in a digestive wine known as "Potio Sancti Pauli" (the drink of Saint Paul). uaiasi.ro
The first academic investigations into the chemical constituents of elecampane began in the 19th century. In 1804, Valentine Rose of Berlin first identified a starchy substance from the plant which he named inulin (B196767). herbs2000.com Later, a crystalline substance called helenin was isolated. scholarzest.com It was eventually understood that "helenin" was, in fact, a mixture of sesquiterpene lactones, primarily alantolactone (B1664491) and isoalantolactone (B1672209). researchgate.net The broader term "this compound" has been used to describe the liquid, yellow, oily phase of the essential oil of elecampane, in contrast to the solid, crystalline lactones. mdpi.com More focused research to isolate and characterize the individual compounds, including this compound, and to understand their biological activities, gained momentum in the 20th and 21st centuries. researchgate.netresearchgate.net
Natural Occurrence and Botanical Origins, with Emphasis on Inula helenium
This compound is a naturally occurring chemical compound found predominantly in the roots and rhizomes of Inula helenium, commonly known as elecampane or horseheal. uaiasi.roscholarzest.com This large, herbaceous perennial plant belongs to the Asteraceae (Compositae) family. uaiasi.robotanical.com Native to Western and Central Asia, elecampane spread throughout Europe and has since been naturalized in North America. uaiasi.roherbs2000.com It thrives in temperate regions, often found in damp pastures and shady areas. botanical.com
The roots of Inula helenium are the primary source of its medicinally important compounds. botanical.com They are thick, branching, and aromatic, containing up to 4.5% essential oil. scholarzest.com This essential oil is a complex mixture of various compounds, with this compound being a key liquid component alongside crystalline sesquiterpene lactones. mdpi.com While Inula helenium is the most well-known source, related compounds can be found in other species of the Inula genus.
Chemical Classification and Structural Characteristics of this compound within Terpenoids
This compound is classified as a sesquiterpenoid, a subgroup of terpenoids. researchgate.netpressbooks.pub Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. byjus.comcabidigitallibrary.org Sesquiterpenoids are specifically composed of three isoprene units, giving them a 15-carbon skeleton (C15). pressbooks.pubbyjus.com
Structurally, terpenoids can be acyclic (open-chain) or cyclic. srmist.edu.in this compound belongs to the eudesmane (B1671778) group of sesquiterpenes. researchgate.net The term terpenoid (as opposed to terpene) indicates the presence of oxygen-containing functional groups. pressbooks.pubbyjus.com this compound's chemical formula is often cited as C₁₅H₂₂O₂. scholarzest.com It is part of a complex mixture of structurally similar compounds found in elecampane root, including the more extensively studied sesquiterpene lactones, alantolactone and isoalantolactone. researchgate.netnih.gov These lactones are characterized by an α-methylene-γ-lactone functional group. nih.gov
Overview of Research Trajectories for this compound and Co-occurring Bioactive Constituents
Research on the constituents of Inula helenium has evolved from initial isolation and identification to more detailed investigations of their biological activities. Initially, the focus was on a mixture called "helenin," which was later found to be composed mainly of alantolactone and isoalantolactone. scholarzest.comresearchgate.net These two sesquiterpene lactones have since become the most studied compounds from the plant, with research exploring their anti-inflammatory, antimicrobial, and anticancer properties. uaiasi.roresearchgate.netnih.gov
While alantolactone and isoalantolactone have been the primary subjects of modern research, other bioactive compounds co-occurring with this compound in Inula helenium have also been identified and investigated. uaiasi.ro These include other sesquiterpenes, thymol (B1683141) derivatives, flavonoids, and phenolic acids. uaiasi.roresearchgate.net The polysaccharide inulin is also a major component of the root, present in quantities up to 44%. scholarzest.com
Current research often examines the synergistic effects of these various compounds as found in crude extracts or specific fractions. nih.gov Studies have investigated the metabolism of major components like alantolactone and isoalantolactone, revealing that the liver is the primary site of metabolic activity. kab.ac.ug The diverse range of compounds within Inula helenium suggests that its biological effects may result from the interplay of multiple constituents, including this compound. nih.gov
Data Tables
Table 1: Key Bioactive Compounds in Inula helenium
| Compound Class | Specific Compounds | Natural Source |
| Sesquiterpene Lactones | Alantolactone, Isoalantolactone, Dihydroalantolactone (B12745454) | Roots and rhizomes of Inula helenium |
| Sesquiterpenoids | This compound, Alantic Acid | Roots and rhizomes of Inula helenium |
| Polysaccharides | Inulin, Pseudoinulin | Roots and rhizomes of Inula helenium |
| Flavonoids | Quercetin, Kaempferol, Catechin Gallate | Roots of Inula helenium |
| Phenolic Acids | Chlorogenic Acid, Caffeic Acid | Roots of Inula helenium |
| Thymol Derivatives | Various thymol esters | Roots of Inula helenium |
Properties
CAS No. |
1397-83-7 |
|---|---|
Molecular Formula |
C34H58O2 |
Origin of Product |
United States |
Synthetic Pathways and Chemical Transformations of Alantol
De Novo Chemical Synthesis Strategies for Alantolactone (B1664491)
The total synthesis of alantolactone provides a means to access the molecule and its analogs from simple, commercially available starting materials, offering opportunities for structural variations not accessible from the natural product. A notable approach accomplishes the total synthesis of alantolactone in 13 steps. chemrxiv.org
Key strategic elements of this synthesis include:
Intramolecular Diels-Alder Cycloaddition : A crucial step involves the intramolecular Diels-Alder cycloaddition of a furan (B31954) with an unactivated 1,1-disubstituted alkene. This reaction is instrumental in establishing the quaternary carbon center, a key stereochemical feature of the alantolactone scaffold. chemrxiv.org
Palladium-Catalyzed α-Alkenylation : The synthesis employs a palladium-catalyzed α-alkenylation of ketene (B1206846) silyl (B83357) acetals to construct a part of the carbon framework. chemrxiv.org
Strain-Promoted Isomerization : A complex oxabicycle intermediate undergoes a strain-promoted isomerization to yield the characteristic bicyclic core of the eudesmanolide structure. chemrxiv.org
This pathway not only successfully yields racemic alantolactone but also represents the first enantioselective approach to this class of natural products, confirming the structure of the natural compound. chemrxiv.orgacs.org
Semisynthetic Approaches from Precursors
Given the relative abundance of alantolactone and its hydroxylated analogs in nature, particularly from plants of the Inula genus, semisynthesis from these isolated precursors is a practical and widely used strategy. nih.govbiosynth.com 1β-hydroxy alantolactone is a common starting material for these transformations. nih.govnih.gov This approach allows for the generation of a diverse range of derivatives by targeting specific functional groups.
Common semisynthetic reactions include:
Oxidation : The hydroxyl group at the C1 position of 1β-hydroxy alantolactone can be oxidized to a ketone. A common reagent for this transformation is Dess-Martin periodinane (DMP), which provides the oxidized derivative in high yield (e.g., 85%). nih.gov
Esterification : The C1-hydroxyl group can be readily esterified with various anhydrides, such as acetic anhydride (B1165640) or succinic anhydride, in the presence of a base like triethylamine (B128534) (Et3N) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). nih.gov
Reduction : The α-methylene-γ-lactone moiety is a reactive site. Reduction with reagents like sodium borohydride (B1222165) (NaBH4) can selectively reduce the exocyclic double bond at C13, leading to dihydroalantolactone (B12745454) derivatives. nih.govnih.gov
Cycloaddition : The C13-methylene group can participate in 1,3-dipolar cycloaddition reactions to create novel spiro-derivatives. nih.gov
These semisynthetic methods are valuable for efficiently producing analogs for structure-activity relationship studies. nih.gov
Chemoenzymatic Synthesis of Alantolactone
While specific chemoenzymatic total syntheses of alantolactone are not extensively documented in the literature, established biocatalytic methods for lactone synthesis offer plausible routes. These strategies combine the selectivity of enzymes with the efficiency of chemical reactions. nih.govnih.gov
Potential chemoenzymatic strategies applicable to sesquiterpene lactone synthesis include:
Baeyer-Villiger Oxidations : Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to esters or lactones. A suitably functionalized bicyclic ketone precursor could theoretically be converted to the alantolactone skeleton using a BVMO. This approach offers high regio- and enantioselectivity. nih.govresearchgate.net
Oxidative Lactonisation of Diols : This biocatalytic method involves the double oxidation of a diol. An alcohol dehydrogenase (ADH) first oxidizes a primary alcohol to an aldehyde, which then exists in equilibrium with its intramolecular hemiacetal (lactol). A second enzymatic oxidation converts the lactol to the final lactone. nih.gov A precursor molecule with appropriately positioned hydroxyl groups could be cyclized into the lactone ring of alantolactone using this enzymatic cascade.
Hydrolase-Mediated Lactonization : Hydrolases, particularly lipases, can be used to catalyze lactonization reactions, often under mild and environmentally benign conditions. This is a common strategy in the synthesis of various lactones. researchgate.net
These biocatalytic alternatives represent promising avenues for developing more sustainable and selective synthetic routes to alantolactone and other sesquiterpenoids. nih.gov
Derivatization and Structural Modification of Alantolactone for Investigational Purposes
The structural modification of alantolactone and its naturally occurring analogs is a cornerstone of efforts to understand their mechanism of action and to optimize their biological activity. These studies generate libraries of related compounds, which are then tested to establish structure-activity relationships (SAR). nih.govnih.gov
Key modifications and SAR findings include:
α-Methylene-γ-lactone Moiety : This structural feature is widely considered to be crucial for the biological activity of many sesquiterpene lactones. Modifications that reduce or remove this motif, such as reduction of the C13-methylene double bond or its conversion into a spiro-derivative, often lead to a significant decrease or complete loss of cytotoxic activity. nih.govnih.gov This suggests the exocyclic double bond acts as a Michael acceptor, reacting with nucleophiles like cysteine residues in proteins. researchgate.net
C1-OH Group : The hydroxyl group at the C1 position in precursors like 1β-hydroxy alantolactone presents a versatile handle for derivatization.
Oxidation of the C1-OH group has been shown to result in derivatives with slightly stronger cytotoxic activity. nih.gov
Esterification of the C1-OH group, in contrast, tends to decrease the potency. nih.gov
Retaining the free C1-OH group has been found to be important for anti-inflammatory activity. nih.gov
C5-C6 Double Bond : The presence of the double bond between C5 and C6 has been identified as beneficial for improving cytotoxic activity. nih.gov
These SAR studies provide critical insights that guide the design of new, potentially more potent and selective analogs for therapeutic development. nih.govnih.gov
Biosynthetic Pathways and Enzymology of Alantol and Precursors
Identification of Enzymatic Steps in Plant Biosynthesis
The biosynthesis of sesquiterpenoids, including eudesmane-type alcohols like Alantol (gamma-eudesmol), initiates with the fundamental C5 isoprene (B109036) units: isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). These universal precursors are generated through two major pathways in plants: the mevalonate (B85504) (MVA) pathway, located in the cytosol, and the 2-methylerythritol (B1207437) 4-phosphate (MEP) pathway, which operates in plastids beilstein-journals.org. While both pathways contribute to the diverse array of terpenoids, the MVA pathway is typically responsible for supplying the precursors for sesquiterpenes found in the cytoplasm.
The subsequent committed step involves the sequential head-to-tail condensation of these C5 units to form longer prenyl diphosphates. Specifically, one molecule of DMAPP condenses with two molecules of IPP to yield the 15-carbon precursor, farnesyl pyrophosphate (FPP) (PubChem CID: 65860) beilstein-journals.orgnih.govnih.gov.
The cyclization of FPP to form the diverse sesquiterpene hydrocarbon skeletons is catalyzed by a superfamily of enzymes known as sesquiterpene synthases (STSs) or terpene cyclases beilstein-journals.orgnih.govnih.gov. This process typically begins with the loss of the pyrophosphate group from FPP, leading to the formation of a highly reactive farnesyl carbocation. This carbocation undergoes a series of intramolecular cyclizations and rearrangements, often involving germacrene intermediates such as germacrene A (PubChem CID: 6437508) or germacrene B (PubChem CID: 161836), which are common precursors to eudesmane (B1671778) structures beilstein-journals.orgnih.govnih.govd-nb.info. Reprotonation of these neutral germacrene intermediates can trigger further cyclization, leading to the bicyclic eudesmane skeleton beilstein-journals.orgd-nb.info.
Beyond the initial hydrocarbon scaffold formation, many terpene synthases are capable of directly producing oxygenated products, such as alcohols, via the addition of water to a carbocationic intermediate before termination of the reaction beilstein-journals.orgnih.gov. For instance, a sesquiterpene synthase from Zingiber zerumbet (ZSS2) is known to produce β-eudesmol (PubChem CID: 473154), 10-epi-γ-eudesmol (PubChem CID: 154869), and α-eudesmol (PubChem CID: 101735), along with other sesquiterpenes, directly from FPP wikipedia.orguniprot.orgresearchgate.net. Similarly, a maize sesquiterpene synthase (ZmEDS) has been identified to directly catalyze the formation of eudesmane-2,11-diol (PubChem CID: 16757102) and 2-epi-α-eudesmol from FPP nih.gov. The biosynthesis of 7-epi-α-eudesmol has been shown to proceed via the reprotonation of the neutral intermediate hedycaryol (B1638063) (PubChem CID: 154868) beilstein-journals.org. These findings suggest that the hydroxylation necessary for forming this compound (gamma-eudesmol) can occur as an intrinsic part of the sesquiterpene synthase's catalytic activity.
Characterization of Precursors and Intermediate Metabolites
The fundamental precursors for this compound biosynthesis are isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which converge to form farnesyl pyrophosphate (FPP) beilstein-journals.orgnih.govnih.gov. These isoprenoid building blocks are well-characterized metabolites in the general terpenoid pathway.
Key intermediate metabolites in the formation of the eudesmane skeleton from FPP include germacrene A and germacrene B beilstein-journals.orgd-nb.info. These 10-membered ring intermediates undergo further cyclization to yield the bicyclic eudesmane structure. Hedycaryol has also been implicated as a transient intermediate in the biosynthesis of certain eudesmol isomers nih.govbeilstein-journals.orgbeilstein-journals.org.
The characterization of these precursors and intermediate metabolites often relies on advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods enable the identification of the structural isomers and the elucidation of the stereochemical configurations crucial to understanding the precise biosynthetic routes nih.govbeilstein-journals.orgresearchgate.netmdpi.com.
Molecular Cloning and Functional Analysis of Biosynthetic Enzymes
Significant progress has been made in identifying, cloning, and functionally characterizing sesquiterpene synthases involved in the production of eudesmane-type compounds, including those structurally related to this compound. These enzymes are pivotal in determining the final sesquiterpene product from the FPP substrate.
One notable example is the sesquiterpene synthase TPS12, isolated from Aquilaria sinensis. Functional analysis of TPS12, when incubated with FPP, demonstrated its ability to catalyze the formation of γ-eudesmol, along with other sesquiterpenes such as β-farnesene, nerolidol, and hinesol (B1673248) nih.gov. This provides direct evidence of an enzyme capable of synthesizing this compound (gamma-eudesmol).
Another well-studied enzyme is ZSS2 from Zingiber zerumbet (ginger). Molecular cloning and functional expression of ZSS2 in Escherichia coli revealed its multi-product catalytic activity, generating β-eudesmol, 10-epi-γ-eudesmol, and α-eudesmol from FPP. In vitro enzyme assays confirmed these products, highlighting the enzyme's role in synthesizing various eudesmol isomers wikipedia.orguniprot.orgresearchgate.net.
Furthermore, a maize sesquiterpene synthase (ZmEDS) was functionally characterized to directly produce di-hydroxylated eudesmane products, including eudesmane-2,11-diol and 2-epi-α-eudesmol, from FPP nih.gov. Bacterial terpene synthases, such as the 7-epi-α-eudesmol synthases from Streptomyces viridochromogenes (SvES) and Streptomyces flavidovirens (SfES), have also been cloned and shown to produce 7-epi-α-eudesmol along with intermediates like hedycaryol and germacrene A beilstein-journals.orgbeilstein-journals.org.
These studies typically involve:
Gene Cloning: Isolating the specific DNA sequences encoding the sesquiterpene synthases from plant genomic or cDNA libraries.
Heterologous Expression: Introducing these cloned genes into model organisms like E. coli or yeast, which lack the native capacity to produce these complex terpenoids. This allows for the production and purification of the recombinant enzymes nih.govnih.govresearchgate.net.
Enzyme Assays: Incubating the purified enzymes with their specific substrates (e.g., FPP) and analyzing the products using GC-MS or NMR to confirm their catalytic function and identify the specific sesquiterpene products formed nih.govnih.govresearchgate.net.
Table 1: Functionally Characterized Sesquiterpene Synthases Producing Eudesmol Isomers
| Enzyme Name | Source Organism | Substrate | Main Product(s) | Reference |
| TPS12 | Aquilaria sinensis | FPP | γ-Eudesmol, β-farnesene, nerolidol, hinesol | nih.gov |
| ZSS2 | Zingiber zerumbet | FPP | β-Eudesmol, 10-epi-γ-eudesmol, α-eudesmol | wikipedia.orguniprot.orgresearchgate.net |
| ZmEDS | Zea mays (Maize) | FPP | Eudesmane-2,11-diol, 2-epi-α-eudesmol | nih.gov |
| 7-epi-α-eudesmol synthase (SvES) | Streptomyces viridochromogenes | FPP | 7-epi-α-Eudesmol, hedycaryol, germacrene A | beilstein-journals.org |
| 7-epi-α-Eudesmol Synthase (SfES) | Streptomyces flavidovirens | FPP | 7-epi-α-Eudesmol, hedycaryol, germacrene A | beilstein-journals.org |
Regulation of Biosynthetic Gene Expression
The biosynthesis of sesquiterpenes, including this compound, is a dynamic process tightly regulated at the gene expression level in plants. This regulation allows plants to adapt to environmental cues, developmental stages, and stress responses, influencing the quantity and composition of specialized metabolites produced.
Studies on Aquilaria sinensis have shown that the expression of sesquiterpene synthase genes, including TPS12 which produces γ-eudesmol, exhibits significant variation. TPS12 showed much higher expression levels in tissues such as flowers and agarwood, indicating a developmental and tissue-specific regulation of its biosynthesis nih.gov. Furthermore, the expression of these genes was primarily observed during later stages of stress response, suggesting their role in plant defense mechanisms or responses to external stimuli nih.gov.
In Zingiber zerumbet, quantitative RT-PCR analysis of the ZSS2 gene, responsible for β-eudesmol and 10-epi-γ-eudesmol production, revealed strong seasonal variations in its transcript accumulation within rhizomes researchgate.net. This temporal regulation highlights the influence of seasonal cycles on the metabolic pathways leading to eudesmol accumulation.
While direct, highly detailed studies on the specific regulation of this compound (gamma-eudesmol) biosynthetic genes in Inula helenium are less widely published compared to its related sesquiterpene lactones (e.g., alantolactone), the general principles of terpenoid gene regulation observed in other plants are applicable. These regulatory mechanisms can involve:
Transcriptional Regulation: Activation or suppression of gene expression by specific transcription factors in response to internal signals (e.g., hormones, developmental cues) or external stimuli (e.g., light, pathogens, mechanical wounding) nih.govresearchgate.net.
Enzyme Activity Regulation: Post-translational modifications or feedback inhibition mechanisms that modulate the activity of biosynthetic enzymes.
Substrate Availability: The availability of precursor molecules like FPP, which can be influenced by the regulation of upstream pathways (MVA and MEP pathways) beilstein-journals.org.
Understanding these regulatory mechanisms is crucial for potential metabolic engineering strategies aimed at optimizing this compound production in plant systems or heterologous hosts.
Advanced Analytical Methodologies for Alantol Profiling
Chromatographic Techniques for Isolation and Quantification
Chromatographic methods are indispensable for separating Alantol from co-existing compounds in plant extracts and for its subsequent quantification. These techniques leverage differential affinities for a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the semi-quantitative and quantitative analysis of various compounds, including those found alongside this compound in natural sources. While direct detailed HPLC methods specifically for this compound are less frequently detailed in isolation, studies on Inula helenium often describe methods for related compounds like alantolactone (B1664491) and isoalantolactone (B1672209), which would be applicable or adaptable for this compound due to their shared botanical origin and chemical class.
For instance, semi-quantitative analyses of alantolactone have been performed using HPLC systems equipped with a gradient chromatograph, autosampler, C18 column, and a multidiode array detector (DAD) ijper.org. A typical C18 column, such as an Accucore XL C18 (150x4.6x4), along with a gradient elution, is commonly employed ijper.org.
Furthermore, a rapid and sensitive HPLC method has been developed for the simultaneous determination of alantolactone and isoalantolactone in Inula helenium extracts. This method utilized an Elite Hypersil C18 column (200 × 4.6 mm i.d., 5 µm particle size) with a mobile phase consisting of acetonitrile (B52724) and 0.1% phosphoric acid in water, delivered at a flow rate of 1.0 mL/min. Detection was performed at 225 nm researchgate.net. This method demonstrated high reliability, with retention times of 25.6 minutes for alantolactone and 26.6 minutes for isoalantolactone, and respective limits of detection (LOD) of 0.039 µg/mL and 0.051 µg/mL. The recovery rates for these compounds ranged from 95.8% to 100.8% for alantolactone and 96.5% to 102.3% for isoalantolactone, indicating excellent accuracy and precision researchgate.net.
These parameters are indicative of the capabilities of HPLC in separating and quantifying similar natural products, suggesting that analogous methods can be developed and optimized for the precise profiling of this compound.
Ultra-High Performance Liquid Chromatography (UHPLC) represents an advancement over conventional HPLC, offering enhanced speed, resolution, and sensitivity due to the use of smaller particle size columns and higher operating pressures. UHPLC is increasingly employed for the analysis of complex mixtures, including plant extracts where this compound is found ijper.orgchromatographytoday.com.
A sensitive and rapid Ultra-Performance Liquid Chromatography tandem mass spectrometry (UPLC-MS/MS) method has been established for the determination of alantolactone and isoalantolactone in biological samples like rat plasma. This method employed an electrospray ionization (ESI) source operating in positive ion mode and utilized multiple reaction monitoring (MRM) for quantification. Specific target fragment ions, such as 233.2→187.1 for alantolactone (and isoalantolactone), were monitored. The method achieved retention times within 3.0 minutes and demonstrated linearity across a range of 2.5–500 ng/mL for isoalantolactone and 4–500 ng/mL for alantolactone researchgate.net.
UHPLC-LTQ-Orbitrap High-Resolution Mass Spectrometry (HRMS) and UHPLC-MS/MS are also widely employed for the identification and quantification of various chemical constituents in Inula helenium, underscoring their utility in comprehensive phytochemical profiling researchgate.net. The benefits of UHPLC, including significant reductions in separation time without compromising separation quality, make it a suitable technique for rapid and routine analysis of natural products like this compound chromatographytoday.com.
Table 1: Representative Chromatographic Parameters and Performance for Related Compounds
| Technique | Compound | Column | Mobile Phase | Flow Rate | Detection Wavelength (nm) | Retention Time (min) | LOD (µg/mL) | Recovery (%) | RSD (%) |
| HPLC | Alantolactone | Elite Hypersil C18 (200 × 4.6 mm, 5 µm) | Acetonitrile:0.1% Phosphoric Acid | 1.0 mL/min | 225 | 25.6 | 0.039 | 95.8-100.8 | ≤2.5 |
| HPLC | Isoalantolactone | Elite Hypersil C18 (200 × 4.6 mm, 5 µm) | Acetonitrile:0.1% Phosphoric Acid | 1.0 mL/min | 225 | 26.6 | 0.051 | 96.5-102.3 | ≤2.5 |
| UPLC-MS/MS | Alantolactone | Not specified (in rat plasma) | Not specified | Not specified | MRM (233.2→187.1) | <3.0 | 4 ng/mL (linear range) | Not specified | Not specified |
| UPLC-MS/MS | Isoalantolactone | Not specified (in rat plasma) | Not specified | Not specified | MRM (233.2→187.1) | <3.0 | 2.5 ng/mL (linear range) | Not specified | Not specified |
Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is the primary technique for the analysis of volatile and semi-volatile components, including this compound, particularly when extracted from essential oils. This compound itself has been identified as a volatile component in plant essential oils. For instance, this compound was identified in the aerial parts oil of Senecio tenuifolius using GC-MS, constituting approximately 1.3% of the total oil composition researchgate.net.
GC-MS systems typically utilize capillary columns and electron ionization (EI) for mass spectral acquisition. Identification of volatile compounds is achieved by comparing their retention times and mass spectra with those of authentic standards and spectral libraries fmach.it. This method is highly effective for elucidating the complex volatile profiles of natural products, offering detailed insights into their chemical composition nih.gov. Comprehensive two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOF-MS) further enhances separation capabilities, allowing for the identification of a significantly larger number of volatile compounds in complex samples fmach.it.
Spectroscopic Characterization for Structural Confirmation
Spectroscopic techniques are pivotal for confirming the chemical structure of isolated this compound and for providing insights into its functional groups and molecular environment.
Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for the unambiguous structural elucidation of organic compounds, including this compound. It provides detailed information about the connectivity of atoms and the three-dimensional arrangement of molecules by analyzing the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C labmanager.com.
NMR parameters, such as isotropic chemical shifts, scalar coupling constants, and relaxation rates, offer crucial insights into the local environment of nuclei within a molecule nih.gov. For a complex sesquiterpene alcohol like this compound, ¹H NMR can reveal the number and type of protons, while ¹³C NMR provides information on the carbon skeleton. Advanced 2D NMR techniques, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential for establishing proton-proton and proton-carbon connectivities across multiple bonds, thereby confirming the complete chemical structure jeolusa.com. While specific NMR data for this compound itself was not found in the search results, the general application of NMR for identifying unknown compounds and analyzing chemical and molecular structures is well-established in natural product chemistry labmanager.comjeolusa.com.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies are complementary techniques used to characterize this compound, providing information about its functional groups and chromophores.
Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, corresponding to molecular vibrations. For this compound, as a sesquiterpene alcohol, characteristic absorption bands would be expected for O-H stretching (alcohols), C-H stretching (alkanes, alkenes), and possibly C=C stretching (alkenes). Fourier-Transform Infrared (FT-IR) spectroscopy is a common method for this purpose, providing high-resolution spectra that can be used for structural confirmation and identification researchgate.netresearchgate.net. The presence and position of these bands serve as a fingerprint for the molecule, aiding in its identification nih.gov.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the presence of chromophores (groups that absorb UV or visible light) and conjugated systems within a molecule. For this compound, depending on its specific unsaturation and any conjugated systems, a UV-Vis spectrum would show characteristic absorption maxima (λmax) sielc.compmda.go.jp. For example, the UV spectra of the related compound, alantolactone, are often used in conjunction with HPLC for detection and quantification ijper.org. UV-Vis spectra can also be used to confirm purity and concentration of isolated this compound, and to select appropriate wavelengths for UV detection in chromatographic methods sielc.comresearchgate.net.
Mass Spectrometry-Based Detection and Metabolite Identification
Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the detection and structural elucidation of chemical compounds and their metabolites. In the field of drug metabolism and pharmacokinetics (DMPK) studies, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely recognized for its speed, sensitivity, selectivity, and specificity in characterizing both parent compounds and their transformation products mdpi.com. The advent of high-resolution mass spectrometry (HRMS) has further advanced the capabilities for detailed characterization of compounds and their metabolites, enabling the detection of even unexpected components nih.gov.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a cornerstone technique for the quantitative and qualitative analysis of Alantolactone and Isoalantolactone in biological matrices. A rapid and sensitive ultra-performance liquid chromatography tandem mass spectrometry (UPLC-MS/MS) method has been developed for the separate determination of isoalantolactone and alantolactone in rat plasma researchgate.net. This method commonly employs an electrospray ionization (ESI) source operated in positive ion mode, utilizing multiple reaction monitoring (MRM) for quantification researchgate.net. For instance, target fragment ions of 233.2→187.1 were selected for isoalantolactone and alantolactone, while an internal standard (Osthole) was monitored at 245.1→189.1 researchgate.net. Such methods can achieve short retention times, often less than 3.0 minutes, facilitating high-throughput analysis researchgate.net.
Another UPLC-MS/MS method applied to pharmacokinetic studies of these compounds in rats utilized a ZORBAX Eclipse Plus C18 column with a mobile phase consisting of water (containing 0.1% formic acid) and acetonitrile, completing analysis within 6.4 minutes mdpi.com. The linear quantification ranges for these methods typically span several orders of magnitude, demonstrating their utility for diverse concentration levels in biological samples. For example, linear ranges of 2.5–500 ng/mL for isoalantolactone and 4–500 ng/mL for alantolactone have been reported researchgate.net. Similarly, other LC-MS/MS methods for simultaneous determination in rat plasma have shown linearity from 7.5-750 ng/mL for isoalantolactone and 5.5-550 ng/mL for alantolactone ebi.ac.uk.
UPLC-TOF-MS/MS (Ultra-Performance Liquid Chromatography-Time of Flight-Mass Spectrometry) has been instrumental in the comprehensive identification of Alantolactone metabolites in vitro and in vivo nih.govfrontiersin.org. Research has characterized 44 metabolites of alantolactone from rat urine, bile, and feces following oral administration, with 26 of these identified as novel sulfur-containing products nih.gov. The primary metabolic reactions for alantolactone involve the addition of a double bond at Δ(11,13) and oxidation nih.gov. Similarly, 46 isoalantolactone metabolites found in rat bile, urine, and feces have been identified using UPLC-Triple TOF-MS/MS, revealing metabolic pathways such as oxidation, hydration, dehydrogenation, and demethylation nih.gov.
Detailed chromatographic and mass spectrometric parameters for selected LC-MS/MS analyses of Alantolactone and Isoalantolactone are summarized in the table below:
Table 1: Representative LC-MS/MS Parameters for Alantolactone and Isoalantolactone Profiling
| Parameter | Alantolactone/Isoalantolactone researchgate.net | Isoalantolactone/Alantolactone mdpi.com | Alantolactone nih.gov | Isoalantolactone nih.gov |
| System | UPLC-MS/MS | UPLC-MS/MS | UPLC-TOF-MS/MS | UPLC-Triple TOF-MS/MS |
| Ionization Source | ESI (Positive ion mode) | - | - | - |
| MS Detection Mode | MRM | MRM | TOF-MS/MS | TOF-MS/MS |
| Target Ions (m/z) | 233.2→187.1 (for both lactones) | - (quantification) | - (metabolite identification) | - (metabolite identification) |
| Internal Standard | Osthole (245.1→189.1) | Osthole | - | - |
| Column | - | ZORBAX Eclipse Plus C18 | - | - |
| Mobile Phase | - | Water (0.1% formic acid) & Acetonitrile | - | - |
| Retention Time | < 3.0 min | 6.4 min (total run time) | - | - |
| Linear Range | ISA: 2.5–500 ng/mL, AL: 4–500 ng/mL researchgate.net | ISA: 2.0-2000 ng/mL, AL: 4.0-2000 ng/mL (in tissues) mdpi.com | - | - |
| LLOQ | - (lower by optimized MS conditions) researchgate.net | ISA: 2 ng/mL, AL: 4 ng/mL (in plasma) mdpi.com | - | - |
High-resolution mass spectrometry (HRMS), such as coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements and detailed fragmentation patterns, which are critical for the confident identification of metabolites, especially those with unpredicted structures nih.govnih.gov. In metabolite profiling, HRMS workflows are particularly valuable for detecting and characterizing unknown components in complex biological samples nih.gov.
Untargeted metabolomics approaches leveraging Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap HRMS) enable a comprehensive delineation of metabolic profiles mdpi.com. This includes the identification of differential metabolites through multivariate statistical methods such as Principal Component Analysis (PCA) and Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA) mdpi.com. Typical HRMS acquisition settings involve a Full MS/dd-MS2 scan mode, with resolutions often set at 60,000 for Full MS scans and 15,000 for dd-MS2 scans, covering a scan range from m/z 100 to 1500 mdpi.com. Software solutions, such as Metabolite Pilot, are employed to perform both non-targeted and targeted processing, utilizing algorithms for generic peak multiple mass defect filtering and isotope pattern matching to facilitate advanced metabolite identification and quantification researchgate.net.
For Alantolactone, UPLC-TOF-MS/MS studies have utilized online information-dependent acquisition (IDA) methods combined with multiple mass defect filters (MMDF) and dynamic background subtraction (DBS) to trace probable metabolites nih.gov. These methods involve establishing specific MMDF templates based on the core structure of the compound and general biotransformation patterns, along with specialized templates for sulfur-containing dimer products resulting from intestinal bacteria biotransformation nih.gov.
Method Validation and Reproducibility in Research Settings
Method validation is an essential process to ensure that an analytical procedure is suitable for its intended purpose and consistently provides reliable results edqm.eunih.gov. Key parameters typically assessed during method validation include specificity, accuracy, precision (repeatability and reproducibility), linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness edqm.eunih.govwoah.org.
Accuracy refers to the closeness of test results to the true value and is commonly expressed as a percentage of recovery woah.org. For Alantolactone and Isoalantolactone analysis, methods have demonstrated robust accuracy. For example, an HPLC method reported recovery ranges of 95.8% to 100.8% for alantolactone and 96.5% to 102.3% for isoalantolactone researchgate.net. In UPLC-MS/MS methods, assay accuracy for quality control (QC) samples at low, medium, and high concentrations ranged from -11.92% to 13.20% for isoalantolactone and -9.39% to 9.45% for alantolactone mdpi.com.
Precision evaluates the agreement among individual test results when the analytical procedure is applied repeatedly to homogeneous samples under specified conditions. It is categorized into repeatability (intra-day precision) and reproducibility (inter-day precision) woah.org. Research findings demonstrate good precision for Alantolactone and Isoalantolactone analytical methods. For a UPLC-MS/MS method, the intra-day precision was 2.23%–9.83% for isoalantolactone and 3.09%–9.56% for alantolactone mdpi.com. Another simultaneous LC-MS/MS method reported intra- and inter-day precision and accuracy values that complied with US FDA guidelines ebi.ac.uk. An HPLC method showed a relative standard deviation (RSD) of ≤2.5% for both intra-day and inter-day precision for the quantification of alantolactone and isoalantolactone researchgate.net. However, some studies on other metabolites using LC-MS/MS noted that while intraday precision was good (1.6% to 6.5%), interday precision could vary significantly (3.4% to 58.7%), underscoring the importance of daily matrix-matched calibration curves for consistent results nih.gov.
Linearity and Range establish the proportional relationship between the analyte concentration and the detector response over a specified range woah.org. As noted in Section 4.3.1, validated methods for Alantolactone and Isoalantolactone consistently demonstrate linearity across their respective quantitative ranges researchgate.netmdpi.comebi.ac.ukresearchgate.net.
Limit of Quantitation (LOQ) represents the lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision woah.org. For isoalantolactone and alantolactone, UPLC-MS/MS methods have achieved low LLOQs, such as 2 ng/mL for isoalantolactone and 4 ng/mL for alantolactone in collected plasma samples mdpi.com.
Reproducibility specifically refers to the precision obtained when the same analytical procedure is performed on the same sample in different laboratories woah.org. While inter-laboratory reproducibility is not always a mandatory parameter for internal research settings if the method is developed and applied within the same laboratory, formal analytical method transfer processes are in place to ensure that methods can be effectively and reproducibly performed by receiving laboratories woah.orgalsglobal.com.
A summary of typical validation parameters for Alantolactone and Isoalantolactone analytical methods is provided below:
Table 2: Key Validation Parameters for Alantolactone and Isoalantolactone Analytical Methods
| Validation Parameter | Alantolactone/Isoalantolactone (UPLC-MS/MS) mdpi.com | Alantolactone/Isoalantolactone (LC-MS/MS) ebi.ac.uk | Alantolactone/Isoalantolactone (HPLC) researchgate.net |
| Accuracy (QC Samples) | ISA: -11.92–13.20%, AL: -9.39–9.45% | Within US FDA guidelines | AL: 95.8–100.8%, ISA: 96.5–102.3% |
| Intra-day Precision (RSD) | ISA: 2.23–9.83%, AL: 3.09–9.56% | Within US FDA guidelines | ≤2.5% |
| Inter-day Precision (RSD) | - | Within US FDA guidelines | ≤2.5% |
| Linear Range | ISA: 2.5–500 ng/mL, AL: 4–500 ng/mL (in plasma) researchgate.netmdpi.com | ISA: 7.5–750 ng/mL, AL: 5.5–550 ng/mL | AL: 0.039 µg/mL to high, ISA: 0.051 µg/mL to high |
| LLOQ | ISA: 2 ng/mL, AL: 4 ng/mL | - | AL: 0.039 µg/mL, ISA: 0.051 µg/mL (LOD) |
Computational Chemistry and in Silico Investigations of Alantol
Molecular Docking Studies of Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred binding orientation of a small molecule (ligand) to a macromolecule (receptor), forming a stable complex nih.govibch.ru. This technique is widely utilized to predict the binding mode, strength, and affinity of molecules through various scoring functions, which are critical for understanding protein-ligand interactions in structure-based drug design nih.govnih.govelifesciences.org.
In studies investigating potential falcipain-2 inhibitors for malaria treatment, Alantolactone (B1664491) has been subjected to molecular docking analysis. Research indicates that Alantolactone exhibits a strong affinity for binding with falcipain-2 (PDB ID: 2GHU), demonstrating a binding energy value of -7.2 kcal/mol researchgate.net. This suggests a favorable interaction with the enzyme, aligning with the general principles of molecular docking to identify potential drug candidates based on their binding characteristics researchgate.netmdpi.com.
Detailed research findings regarding Alantolactone's binding to falcipain-2 include:
Table 1: Molecular Docking Results for Alantolactone with Falcipain-2
| Ligand | Target | Binding Energy (kcal/mol) |
| Alantolactone | Falcipain-2 | -7.2 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Alantol Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish a quantitative relationship between the chemical structure of compounds and their biological activity nih.govnih.gov. By correlating molecular descriptors with observed biological activities, QSAR models can predict the activity of new, unsynthesized compounds and provide insights into the molecular features crucial for biological function mdpi.comyoutube.comyoutube.com. Various statistical methods, including multiple linear regression (MLR), partial least squares (PLS), and neural networks, are employed in QSAR model development mdpi.comnih.gov.
While QSAR modeling is a well-established method in computational chemistry for drug discovery and optimization nih.govnih.gov, specific comprehensive QSAR studies focusing exclusively on this compound analogues are not extensively documented within the scope of the current literature search. General QSAR methodologies involve calculating a wide variety of molecular descriptors and employing different algorithms to select relevant features for predictive models nih.govnih.gov.
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, rooted in quantum mechanics, provide a detailed understanding of the electronic structure, stability, and reactivity of molecules mdpi.comresearchgate.netopen.ac.uk. Methods such as Density Functional Theory (DFT) are commonly used to investigate molecular properties like electronic density, frontier molecular orbitals (HOMO and LUMO), electrostatic potentials, and reaction pathways nih.govresearchgate.netlp.edu.ua. These calculations can predict how molecules will behave in chemical reactions and their preferred conformations nih.govopen.ac.uk.
Specific quantum chemical investigations focusing solely on the detailed electronic structure and reactivity of this compound have not been widely reported in the current search results. However, quantum chemical calculations are generally applied to analyze various molecular properties, including the electronic density distribution, the role of π-electrons and intramolecular hydrogen bonds in stability, and the prediction of protonation sites and reaction mechanisms mdpi.com. These theoretical approaches can provide fundamental insights into the chemical behavior of organic compounds by analyzing their electronic properties researchgate.netjmaterenvironsci.com.
Molecular Dynamics Simulations of this compound-Target Complexes
Molecular Dynamics (MD) simulations are computational techniques that simulate the physical movements of atoms and molecules over time, providing a dynamic view of molecular systems jmaterenvironsci.comarxiv.orgnih.gov. MD simulations are crucial for evaluating the stability of ligand-protein complexes, understanding conformational changes, and elucidating detailed binding mechanisms nih.govmdpi.comdergipark.org.tr. They offer insights into the temporal evolution of interactions between macromolecules and small molecules, complementing static molecular docking results nih.govnih.gov.
Currently, comprehensive molecular dynamics simulations specifically focused on this compound-target complexes are not extensively featured in the reviewed literature. MD simulations are typically performed to investigate the dynamic aspects of ligand-receptor interactions, such as the stability of the complex, structural specificities, and conformational flexibilities over a given timescale nih.govyoutube.complos.org. These simulations can provide valuable atomic-level details regarding complex formation and stability, which are often challenging to obtain through experimental methods alone nih.govnih.gov.
Application of Artificial Intelligence and Machine Learning in this compound Research
The integration of Artificial Intelligence (AI) and Machine Learning (ML) techniques has significantly transformed computational chemistry and drug discovery by offering solutions to scalability challenges and accelerating the exploration of chemical space chemrxiv.orgjddtonline.info. AI and ML algorithms can analyze vast datasets to identify patterns, predict molecular properties, and guide the design of new compounds nih.govnih.govarxiv.org. Applications range from predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to optimizing drug design and clinical trial processes jddtonline.infonih.govnih.gov.
While AI and ML are increasingly being applied across various areas of chemical and pharmaceutical research chemrxiv.orgjddtonline.infonih.gov, specific applications of these advanced computational methods solely dedicated to this compound research are not widely reported in the current academic literature search. General applications of AI and ML in computational chemistry include building predictive models for drug properties, enhancing diagnostic accuracy, automating laboratory operations, and facilitating the early detection and personalized treatment strategies for various diseases jddtonline.infonih.govarxiv.orgnih.gov.
Emerging Research Areas and Future Directions in Alantol Studies
Development of Novel Synthetic Routes and Derivatization Strategies
The development of novel synthetic routes and derivatization strategies for complex natural products like Alantol and its analogues is crucial for improving their properties and enabling more comprehensive studies. While specific novel synthetic routes for this compound as a single, isolated sesquiterpenoid are not extensively documented in current research, the broader field of natural product synthesis and derivatization provides a framework for future advancements. Chemical derivatization is an indispensable technique to enhance the analytical performance of natural compounds, such as sesquiterpenoids and triterpenoids, in methods like high-performance liquid chromatography (HPLC) combined with various detection techniques nih.govresearchgate.net.
Derivatization strategies often aim to introduce specific chemical functionalities, such as chromophores for ultraviolet (UV) detection, fluorophores for fluorescence detection (HPLC-FLD), or fragments that improve ionization efficiency for mass spectrometry (HPLC-MS) nih.govresearchgate.net. For instance, sulfonated derivatives can significantly enhance detection sensitivity in HPLC-FLD, with reactions often being simple and rapid, completed within minutes to half an hour under controlled conditions nih.gov. Similarly, derivatization can be employed to overcome challenges such as insufficient chromatographic retention or low ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) analysis of endogenous compounds researchgate.net. This involves strategies like charge reversal to facilitate positive ion mode detection or functionalization of double bonds researchgate.net. The advancement of such derivatization methods could lead to improved analytical precision and sensitivity for this compound, enabling more accurate quantification and characterization in complex biological matrices.
Application of Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Dynamics
Advanced spectroscopic and imaging techniques are increasingly being applied to elucidate the cellular localization and dynamic interactions of natural compounds. Total Internal Reflection Fluorescence Microscopy (TIRFM), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM) are super-resolution localization microscopy techniques that enable the detection and tracking of individual signaling molecules, complexes, and clusters within living human cells with high precision, down to approximately 20 nm in fixed samples nih.gov. These methods, along with Raster Image Correlation Spectroscopy (RICS), offer detailed insights into molecular diffusion and binding dynamics nih.gov.
Raman spectroscopy is emerging as a powerful tool for live-cell studies, allowing for cell imaging and the analysis of cellular dynamics while overcoming many limitations of traditional techniques nih.gov. For example, Raman spectroscopy has been used to localize essential oil reservoirs within plant tissues, demonstrating its capability to map chemical distribution at a cellular level researchgate.net. For related compounds like Alantolactone (B1664491), techniques such as confocal immunofluorescence have been employed to determine the localization of transcription factors like NF-κB p50/p65 and their binding to gene promoters, providing insights into mechanistic pathways within cells researchgate.net. The application of these cutting-edge techniques to this compound could unveil its precise subcellular distribution, its real-time interactions with cellular components, and the dynamic changes it induces within biological systems, thereby providing a deeper understanding of its mechanisms of action.
Integration of Systems Biology and Omics-based Methodologies
The integration of systems biology and various omics-based methodologies represents a holistic approach to understanding the complex biological effects of compounds like this compound. Omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive molecular profiles of biological specimens, offering a detailed understanding of biological systems nih.govresearchgate.netlongchangchemical.commdpi.com. These high-throughput data sets are typically interpreted using bioinformatics tools and computational methods to build molecular models that reflect disease pathophysiology and drug responses nih.govresearchgate.netmdpi.com.
By combining these "hypothesis-free" omics methods with "hypothesis-driven" molecular biology, researchers can synergistically advance biological knowledge researchgate.net. For instance, studies on Alantolactone have utilized LC-MS/MS analysis to determine its ability to traverse the blood-brain barrier and have investigated its effects on gene and microRNA expression, demonstrating its impact on broad cellular pathways researchgate.netresearchgate.net. Integrating this compound studies with multi-omics data can help identify its molecular targets, off-targets, and the entire network of affected biological pathways, leading to a more complete picture of its pharmacological actions and potential therapeutic applications. This integrative approach is crucial for elucidating the intricate mechanisms through which this compound exerts its effects.
Exploration of Unexplored Biological Activities and Mechanistic Pathways
While this compound and its sesquiterpene lactone analogues, particularly Alantolactone, have shown various pharmacological actions such as anti-inflammatory, antimicrobial, and anticancer properties, there remains significant potential for exploring unexplored biological activities and mechanistic pathways. Alantolactone, for instance, has been extensively investigated for its anticancer activity, demonstrating its ability to induce apoptosis by targeting multiple cellular signaling pathways frequently deregulated in cancers researchgate.net. These targets include transcription factors (e.g., NF-κB), enzymes (e.g., IKKβ kinase, COX-2), growth factors and their receptors, kinases, and antiapoptotic proteins researchgate.net.
Further research could focus on other potential therapeutic areas where the unique chemical structure of this compound might offer advantages. For example, some sesquiterpene lactones have been implicated in neuroprotective or immunomodulatory roles. Understanding the precise molecular interactions and downstream signaling cascades of this compound beyond its known effects, such as its influence on reactive oxygen species (ROS) pathways or its potential in inhibiting angiogenesis, could uncover novel therapeutic applications. Additional studies are needed to determine the specific intracellular sites of action and derivative targets of this compound and its analogues to fully comprehend their therapeutic mechanisms.
Challenges and Opportunities in Translational Research for this compound and its Analogues
Translational research aims to bridge the gap between basic scientific discoveries and their clinical application, and for this compound and its analogues, this path presents both challenges and opportunities. A primary challenge lies in the often incomplete understanding of biological mechanisms at play, making it difficult to predict and optimize clinical outcomes. Significant physiological differences between preclinical animal models and humans, particularly in areas like in vivo circulation, tissue retention, whole-body distribution, and clearance, pose hurdles in translating efficacy observed in the lab to clinical success.
Other challenges include ensuring the high degree of biosafety, overcoming issues related to large-scale manufacturing and industrial scalability, and navigating complex and often non-uniform regulatory protocols for natural product-derived compounds. The cost-effectiveness of this compound and its analogues compared to existing therapies also needs careful consideration during clinical implementation.
Despite these challenges, opportunities exist for advancing this compound and its analogues through translational research. The diverse biological activities already identified for sesquiterpenoids, including anti-inflammatory, antimicrobial, and anticancer properties, offer a strong foundation for drug development. Developing rationally designed delivery systems, such as nanomedicines, could enhance drug accumulation at target tissues, minimize systemic adverse effects, and improve solubility and bioavailability. Opportunities also lie in repurposing these compounds for new indications or developing novel formulations that improve their pharmacokinetic and pharmacodynamic profiles. Furthermore, leveraging systems biology and omics data can help stratify patients and move towards more personalized medicine approaches, potentially increasing the success rate of clinical trials for this compound and its derivatives.
Q & A
Q. Table 1: Analytical Techniques for this compound Characterization
Q. Table 2: Steps for Addressing Data Contradictions
Additional Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
